molecular formula C19H18N6O B2441010 N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-05-9

N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2441010
CAS RN: 878063-05-9
M. Wt: 346.394
InChI Key: KZZZJYVUUXXJPA-UHFFFAOYSA-N
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Description

“N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of novel heterocyclic compounds containing pyrimido [4,5- d ]pyrimidine and pyrazolo [3,4- d ]pyrimidine from efficient α,α-ketene dithioacetals .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, α,α-dioxoketen dithioacetals can react with different reagents like hydroxylamines, hydrazines, urea, and thiourea to synthesize various five and six-membered heterocyclic derivatives that exhibit extensive biological activity .

Scientific Research Applications

Synthesis and Characterization

The development of novel synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives and related compounds has been a focal point of research. For instance, a study by Cobo et al. (2018) detailed an efficient synthesis route for highly substituted pyrimidine derivatives, showcasing the potential for creating structurally diverse compounds within this class for further application in various fields (Cobo et al., 2018).

Biological Activities

The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its biological activities. Notably, derivatives have shown significant antiviral, antimicrobial, and cytotoxic activities. Hocková et al. (2003) reported on the antiviral activities of pyrimidine derivatives, emphasizing their potential in treating retroviral infections (Hocková et al., 2003). Additionally, Hassan et al. (2014) explored the cytotoxic activities of new pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma cells, demonstrating the anticancer potential of these compounds (Hassan et al., 2014).

Mechanism of Action

properties

IUPAC Name

6-N-(3-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-7-4-3-5-8-13)23-19(24-18)22-14-9-6-10-15(11-14)26-2/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZZJYVUUXXJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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